(2,5-Dimethylpyrimidin-4-yl)methanamine
Description
(2,5-Dimethylpyrimidin-4-yl)methanamine is a heterocyclic organic compound featuring a pyrimidine ring substituted with two methyl groups at the 2- and 5-positions and a methanamine (-CH2NH2) group at the 4-position. Pyrimidine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets.
Properties
CAS No. |
75985-32-9 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(2,5-dimethylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c1-5-4-9-6(2)10-7(5)3-8/h4H,3,8H2,1-2H3 |
InChI Key |
CWHLFRHDWXOHJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1CN)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylpyrimidin-4-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylpyrimidine with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst and is carried out in an aqueous or organic solvent at elevated temperatures.
Another method involves the reduction of 2,5-dimethylpyrimidine-4-carboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This reduction process converts the carboxylic acid group to a methanamine group, yielding the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4 to convert specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups replacing the methanamine group.
Scientific Research Applications
(2,5-Dimethylpyrimidin-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2,5-Dimethylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of (2,5-Dimethylpyrimidin-4-yl)methanamine and related compounds:
Key Observations:
- Heterocycle Type : The target compound’s pyrimidine ring (two nitrogen atoms) offers distinct electronic and hydrogen-bonding properties compared to pyridine (one nitrogen) or pyrrole (five-membered ring with one nitrogen). Pyrimidines often exhibit higher polarity and stronger aromatic stacking interactions.
- Substituent Effects : Fluorine atoms in (2,5-Difluoropyridin-4-yl)methanamine increase electronegativity and metabolic stability, whereas methyl groups in the target compound enhance lipophilicity and steric bulk.
Reactivity and Functional Potential
- Target Compound : The methanamine group (-CH2NH2) is a reactive site for derivatization (e.g., Schiff base formation or amide coupling). The pyrimidine ring’s nitrogen atoms can participate in hydrogen bonding, making it suitable for targeting enzymes or receptors.
- (2,5-Difluoropyridin-4-yl)methanamine : Fluorine’s electron-withdrawing effect may reduce nucleophilicity at the methanamine group but improve resistance to oxidative metabolism.
- Pyrrole Derivative : The pyrrole ring’s conjugated system and pyridinylmethyl substituent may facilitate π-π interactions, useful in materials science or as a pharmacophore.
Biological Activity
(2,5-Dimethylpyrimidin-4-yl)methanamine, with the CAS number 75985-32-9, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in medicinal chemistry.
- Molecular Formula : C7H11N3
- Molecular Weight : 137.18 g/mol
- IUPAC Name : this compound
- CAS No. : 75985-32-9
| Property | Value |
|---|---|
| Molecular Formula | C7H11N3 |
| Molecular Weight | 137.18 g/mol |
| IUPAC Name | This compound |
| InChI Key | CWHLFRHDWXOHJR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound can be achieved through various methods:
- Reaction of 2,5-dimethylpyrimidine with formaldehyde and ammonia.
- Reduction of 2,5-dimethylpyrimidine-4-carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. Studies have shown it to be effective against Mycobacterium tuberculosis and other pathogens .
The mechanism of action involves the compound's interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The precise targets and pathways are still under investigation but are essential for understanding its therapeutic potential .
Case Studies
-
Antitubercular Activity :
A study focusing on derivatives of related compounds highlighted the importance of the pyrimidine scaffold in enhancing antimicrobial properties against multidrug-resistant strains of tuberculosis. The derivatives demonstrated significant cytotoxicity profiles against human pulmonary fibroblasts while effectively inhibiting intracellular mycobacteria growth . -
Structure-Activity Relationship (SAR) :
Investigations into the SAR of related compounds revealed that specific functional groups are critical for enhancing biological activity. For instance, modifications to the methanamine side chain were essential for improving potency against M. tuberculosis .
Comparative Analysis with Similar Compounds
| Compound | Biological Activity |
|---|---|
| (5-Methylpyridin-2-yl)methanamine | Similar antimicrobial properties |
| 2,5-Dimethylpyrimidin-4-Amine | Related structure with differing activity |
| 2,4-Dimethoxybenzylamine | Different scaffold with varying effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
